molecular formula C24H30O5 B8259003 14,15beta-Epoxy-3beta-hydroxy-19-oxo-5beta,14beta-bufa-20,22-dienolide

14,15beta-Epoxy-3beta-hydroxy-19-oxo-5beta,14beta-bufa-20,22-dienolide

Cat. No.: B8259003
M. Wt: 398.5 g/mol
InChI Key: LFLJTMIVTFTLOA-UHFFFAOYSA-N
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Description

14,15beta-Epoxy-3beta-hydroxy-19-oxo-5beta,14beta-bufa-20,22-dienolide is a complex organic compound with significant research interest due to its unique structure and potential applications. It is a bufadienolide, a type of steroid known for its biological activity, particularly in the context of cardiac glycosides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 14,15beta-Epoxy-3beta-hydroxy-19-oxo-5beta,14beta-bufa-20,22-dienolide typically involves multiple steps, starting from simpler steroidal precursors. The process often includes:

    Epoxidation: Introduction of the epoxy group at the 14,15 position using peracids like m-chloroperbenzoic acid.

    Hydroxylation: Addition of a hydroxyl group at the 3beta position, often achieved through selective oxidation reactions.

    Oxidation: Formation of the 19-oxo group, which can be accomplished using oxidizing agents such as Jones reagent (chromic acid in acetone).

    Cyclization: Ensuring the correct formation of the bufadienolide core structure through intramolecular cyclization reactions.

Industrial Production Methods: Industrial production of this compound is less common due to its complexity and the specificity of its applications. when produced, it involves large-scale organic synthesis techniques, often in batch reactors, with stringent control over reaction conditions to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation, particularly at the hydroxyl and epoxy groups, leading to the formation of additional oxo or carboxyl derivatives.

    Reduction: Reduction reactions can target the oxo groups, converting them into hydroxyl groups, which may alter the biological activity of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Jones reagent, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives, each with potentially different biological activities.

Scientific Research Applications

14,15beta-Epoxy-3beta-hydroxy-19-oxo-5beta,14beta-bufa-20,22-dienolide has several applications in scientific research:

    Chemistry: Used as a model compound for studying steroidal synthesis and reaction mechanisms.

    Biology: Investigated for its role in modulating ion channels and its potential effects on cellular processes.

    Medicine: Explored for its potential as a cardiac glycoside, which can influence heart muscle contractions.

    Industry: Limited industrial applications, primarily in the production of research chemicals and potential pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through interaction with cellular ion channels, particularly sodium-potassium ATPase. By inhibiting this enzyme, it can increase intracellular calcium levels, leading to stronger cardiac muscle contractions. This mechanism is similar to other cardiac glycosides, making it a compound of interest for treating certain heart conditions.

Comparison with Similar Compounds

    Bufalin: Another bufadienolide with similar cardiac effects.

    Digitoxin: A well-known cardiac glycoside with a similar mechanism of action.

    Ouabain: Another cardiac glycoside that inhibits sodium-potassium ATPase.

Uniqueness: 14,15beta-Epoxy-3beta-hydroxy-19-oxo-5beta,14beta-bufa-20,22-dienolide is unique due to its specific structural features, such as the epoxy group at the 14,15 position and the hydroxyl group at the 3beta position. These features can influence its biological activity and make it a valuable compound for research into new cardiac therapies.

Properties

IUPAC Name

14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecane-11-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O5/c1-22-8-7-17-18(4-3-15-10-16(26)6-9-23(15,17)13-25)24(22)20(29-24)11-19(22)14-2-5-21(27)28-12-14/h2,5,12-13,15-20,26H,3-4,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLJTMIVTFTLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C14C(O4)CC2C5=COC(=O)C=C5)CCC6C3(CCC(C6)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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